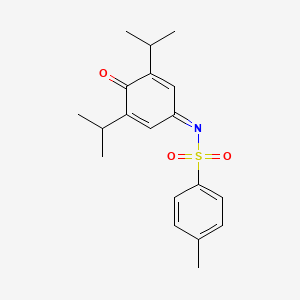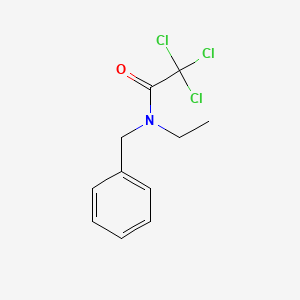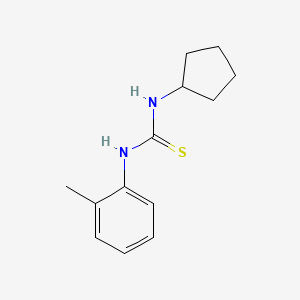
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide is 260.0716407 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CBMicro_006630, is the enzyme cyclooxygenase . This enzyme plays a crucial role in the synthesis of prostaglandins and leukotrienes , which are key mediators in inflammation and allergic reactions .
Mode of Action
The compound interacts with its target, cyclooxygenase, by inhibiting its activity . This inhibition prevents the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
By inhibiting cyclooxygenase, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes. The downstream effects of this inhibition include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and allergic reactions . This is achieved through the inhibition of prostaglandin and leukotriene synthesis, which are key mediators in these processes .
生化分析
Biochemical Properties
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, which it inhibits. This inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation . Additionally, this compound has been shown to form reactive oxygen species in microbial cells, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cyclooxygenase affects the inflammatory response in cells by reducing the production of inflammatory mediators . This compound also impacts microbial cells by generating reactive oxygen species, leading to the inhibition of bacterial, yeast, and fungal growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase, inhibiting its activity and thus reducing the synthesis of prostaglandins and leukotrienes . This binding interaction is crucial for its anti-inflammatory properties. Additionally, the compound’s ability to generate reactive oxygen species in microbial cells contributes to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it retains its catalytic activity for extended periods, even after multiple reuse cycles . Long-term effects on cellular function have been observed, particularly in microbial cells where the compound’s antimicrobial properties persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase, affecting the metabolic flux of prostaglandins and leukotrienes . The compound’s ability to generate reactive oxygen species also influences metabolic processes in microbial cells, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s interactions with these transporters affect its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cyclooxygenase and other biomolecules, influencing its overall efficacy and cellular effects.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZCWERRDGOOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B5809950.png)
![METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

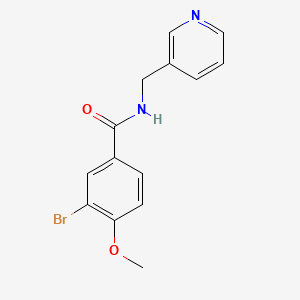
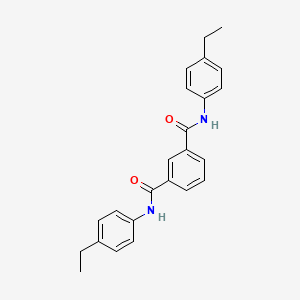
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
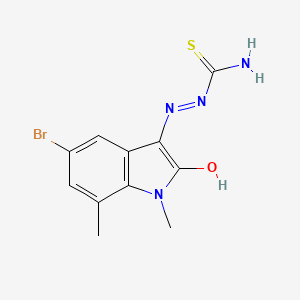
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)

